molecular formula C9H8N2O2 B044672 methyl 1H-indazole-3-carboxylate CAS No. 43120-28-1

methyl 1H-indazole-3-carboxylate

Cat. No.: B044672
CAS No.: 43120-28-1
M. Wt: 176.17 g/mol
InChI Key: KWTCVAHCQGKXAZ-UHFFFAOYSA-N
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Description

Methyl 1H-indazole-3-carboxylate is a chemical compound with the molecular formula C9H8N2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle that is structurally related to indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

Methyl 1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The primary targets of indazole derivatives are often enzymes or receptors involved in these biological processes. For example, some indazole derivatives have been found to inhibit cell growth by interacting with the hinge region of tyrosine kinase .

Mode of Action

For instance, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound may also interact with its targets to induce changes in cell cycle progression or other cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the biological processes it influences. For example, if the compound exhibits anti-inflammatory activity, it may affect pathways involved in inflammation, such as the cyclooxygenase (COX) pathway

Pharmacokinetics

The compound’s solubility in organic solvents such as chloroform and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The result of the action of this compound is likely to depend on its mode of action and the biological processes it influences. For example, if the compound exhibits anti-inflammatory activity, the result of its action may be a reduction in inflammation

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature and pH Additionally, the compound’s action may be influenced by the presence of other substances, such as proteins or lipids, in its environment

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1H-indazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. This esterification reaction yields this compound as the product .

Another method involves the cyclization of 2-nitrobenzyl cyanide with hydrazine hydrate, followed by esterification with methanol. This multi-step synthesis provides a high yield of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Methyl 1H-indazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTCVAHCQGKXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349685
Record name methyl 1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43120-28-1
Record name methyl 1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A stirred mixture of indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) was heated at reflux temperature for 5 hours and then concentrated to a volume of 30 ml and treated with excess saturated aqueous sodium bicarbonate solution. Water was added to give a volume of 200 ml and the suspended solid was collected by filtration. The wet solid was dissolved in methylene chloride (200 ml), and the solution separated from a small amount of water and some insoluble material. The methylene chloride solution was dried (magnesium sulfate) and concentrated to yield 3.25 g (60%) of indazole-3-carboxylic acid methyl ester.
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Synthesis routes and methods IV

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To indazole-3-carboxylic acid (40 g, 247 mmol) suspended in methanol (700 mL) was added concentrated H2SO4 (10 mL) slowly while stirring the mixture. The mixture was stirred and refluxed at 80° C. for 24 h. The mixture was cooled, filtered, and concentrated under reduced pressure to afford a pale yellow solid. The solid was suspended in water (700 mL), crushed to fine powder, collected by filtration, and rinsed with water (˜400 mL). The product was suspended in toluene, and evaporated to dryness under reduced pressure, affording indazole-3-carboxylic acid methyl ester as a pale yellow solid (45 g, >95% pure). (m/z): [M+H]+ calcd for C9H8N2O2 177.07; found, 177.0. 1H-NMR (CD3OD, 300 MHz): δ (ppm) 8.0 (1H, d), 7.5 (1H, d), 7.4 (1H, t), 7.2 (1H, t), 3.9 (3H, s).
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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